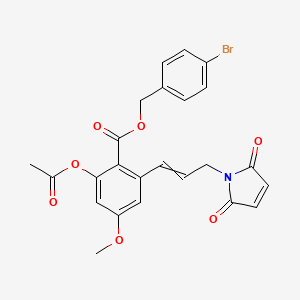
5-Amino-1-(5-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Descripción general
Descripción
5-Amino-1-(5-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C11H9ClN4 . It is also known by its synonyms 1H-Pyrazole-4-carbonitrile, 5-amino-1-(5-chloro-2-methylphenyl)- .
Physical And Chemical Properties Analysis
The molecular weight of 5-Amino-1-(5-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is 232.67 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Crystal and Molecular Structure
The crystal and molecular structure of closely related compounds to 5-Amino-1-(5-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile reveals their potential in forming stable crystal structures due to intermolecular interactions. These findings contribute to the understanding of the structural characteristics and stabilization mechanisms of such compounds (Fathima et al., 2014).
Synthesis and Reactivity
Research has also explored the synthesis and unexpected formation of pyrazolopyrimidines during attempts to obtain tetrazoles from carbonitriles. This highlights the compound's reactivity and its potential use in synthesizing novel organic structures (Faria et al., 2013).
Anti-Inflammatory Activity
Some derivatives of pyrazole carbonitriles, including those similar to the compound of interest, have been studied for their anti-inflammatory activity. This research has led to the development of new compounds with potential therapeutic applications (El-Dean et al., 2016).
Corrosion Inhibition
Pyrazole derivatives have been investigated for their effectiveness as corrosion inhibitors for metals in acidic environments. This application is crucial for protecting industrial equipment and infrastructure from corrosion damage (Yadav et al., 2016).
Antimicrobial Activity
The synthesis of novel Schiff bases from pyrazole derivatives, including structures related to 5-Amino-1-(5-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, has shown promising antimicrobial activity. These compounds offer potential for developing new antimicrobial agents (Puthran et al., 2019).
Spectral Property Enhancement
Studies have also focused on the interaction of pyrazole carbonitriles with fullerene molecules, aiming to enhance the spectral properties of these compounds. Such enhancements could have implications in materials science and nanotechnology applications (Research on Chemical Intermediates, 2022).
Propiedades
IUPAC Name |
5-amino-1-(5-chloro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4/c1-7-3-4-9(13)5-11(7)17-12(15)10(6-14)8(2)16-17/h3-5H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVYOQKLVJFRCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(C(=N2)C)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride](/img/structure/B1413642.png)


![5-Isopropyl-1-[(4-methylphenyl)sulfonyl]-1h-pyrazol-3-amine](/img/structure/B1413646.png)

![(1R*,6S*)-3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1413648.png)







